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Compound of Interest

Compound Name: Phenyl propargyl ether

Cat. No.: B085262 Get Quote

CAS Number: 13610-02-1

Synonyms: 3-Phenoxy-1-propyne, (2-Propynyloxy)benzene

This technical guide provides an in-depth overview of phenyl propargyl ether, a versatile

chemical intermediate with significant applications in synthetic chemistry, particularly in the

fields of medicinal chemistry and materials science. This document is intended for researchers,

scientists, and professionals in drug development, offering detailed information on its

properties, synthesis, and key applications.

Chemical and Physical Properties
Phenyl propargyl ether is a colorless to light yellow liquid. Its fundamental properties are

summarized in the table below, providing a quick reference for experimental planning and

safety assessments.
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Property Value Reference(s)

CAS Number 13610-02-1 [1][2]

Molecular Formula C₉H₈O [1][2]

Molecular Weight 132.16 g/mol [1][2]

Appearance Colorless to Light Yellow Liquid

Density 1.030 g/mL at 20 °C [2]

Boiling Point 89 - 90 °C at 14 mmHg

Flash Point 76 °C (168.8 °F) - closed cup [2]

Refractive Index n20/D 1.535 [2]

Solubility Soluble in chloroform.

Spectroscopic Data
Detailed spectroscopic analysis is crucial for structure confirmation and purity assessment.

While full spectra are available in databases such as SpectraBase, the following table provides

expected chemical shifts for ¹H and ¹³C NMR.

Nucleus Functional Group
Expected Chemical Shift
(δ, ppm)

¹H NMR Acetylenic C-H ~2.5 (t)

Methylene CH₂ ~4.7 (d)

Aromatic C-H ~6.9-7.4 (m)

¹³C NMR C≡CH ~75

C≡CH ~78

CH₂ ~56

Aromatic C-O ~158

Aromatic C-H ~115-130

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/pdf/Step_by_Step_Guide_to_Copper_Catalyzed_Azide_Alkyne_Cycloaddition_CuAAC.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Copper_Catalyzed_Azide_Alkyne_Cycloaddition_CuAAC_using_N3_Gly_Aeg_Fmoc_OH.pdf
https://www.benchchem.com/pdf/Step_by_Step_Guide_to_Copper_Catalyzed_Azide_Alkyne_Cycloaddition_CuAAC.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Copper_Catalyzed_Azide_Alkyne_Cycloaddition_CuAAC_using_N3_Gly_Aeg_Fmoc_OH.pdf
https://www.benchchem.com/pdf/Step_by_Step_Guide_to_Copper_Catalyzed_Azide_Alkyne_Cycloaddition_CuAAC.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Copper_Catalyzed_Azide_Alkyne_Cycloaddition_CuAAC_using_N3_Gly_Aeg_Fmoc_OH.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Copper_Catalyzed_Azide_Alkyne_Cycloaddition_CuAAC_using_N3_Gly_Aeg_Fmoc_OH.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Copper_Catalyzed_Azide_Alkyne_Cycloaddition_CuAAC_using_N3_Gly_Aeg_Fmoc_OH.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Copper_Catalyzed_Azide_Alkyne_Cycloaddition_CuAAC_using_N3_Gly_Aeg_Fmoc_OH.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Chemical shifts are approximate and can vary based on solvent and experimental

conditions.

Synthesis of Phenyl Propargyl Ether
The most common and efficient method for synthesizing phenyl propargyl ether is the

Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a

phenoxide ion. A representative protocol is detailed below.

Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize phenyl propargyl ether from phenol and propargyl bromide.

Materials:

Phenol

Propargyl bromide (or propargyl chloride)

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

Acetone or Acetonitrile (solvent)

Diethyl ether

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add phenol (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of

tetrabutylammonium bromide (0.05 eq) in acetone.
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Addition of Alkyl Halide: While stirring the mixture, add propargyl bromide (1.1 eq) dropwise

at room temperature.

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off

the inorganic salts.

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl

ether and wash sequentially with water, 5% sodium hydroxide solution, and brine.

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude product. The product can be further

purified by vacuum distillation.

Applications in "Click" Chemistry
Phenyl propargyl ether is a key building block in copper-catalyzed azide-alkyne cycloaddition

(CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific

formation of 1,4-disubstituted 1,2,3-triazoles, which are prevalent scaffolds in medicinal

chemistry, particularly in the development of anticancer agents.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
Objective: To synthesize a 1,2,3-triazole derivative from phenyl propargyl ether and an

organic azide.

Materials:

Phenyl propargyl ether (1.0 eq)

Organic azide (e.g., benzyl azide) (1.0 eq)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

Sodium ascorbate (0.1-0.2 eq)
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Solvent system (e.g., t-butanol/water 1:1, or DMF/water)

Ethyl acetate

Brine

Procedure:

Reagent Preparation: In a reaction vessel, dissolve phenyl propargyl ether and the organic

azide in the chosen solvent system.

Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate

and sodium ascorbate.

Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the

sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II)

to the active Cu(I) species.

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete

within 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract

the product with ethyl acetate. Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude triazole

product can be purified by column chromatography on silica gel.

1. Reagent Preparation

2. Catalyst Preparation

3. Reaction 4. Work-up & Purification
Dissolve Phenyl Propargyl Ether

and Organic Azide in Solvent

Add CuSO4 then
Sodium Ascorbate to mixture

Prepare fresh aqueous solutions of:
- CuSO4·5H2O

- Sodium Ascorbate

Stir at Room Temperature
(1-12h) Monitor by TLC/LC-MS Aqueous Work-up

& Extraction Column Chromatography Isolated 1,2,3-Triazole
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Click to download full resolution via product page

Caption: General experimental workflow for a CuAAC "click" reaction.

Mechanism of Action of Triazole Derivatives in
Cancer
Many 1,2,3-triazole derivatives synthesized using phenyl propargyl ether as a precursor have

been investigated for their anticancer properties. While specific mechanisms vary, a common

strategy involves the modulation of signaling pathways critical for cancer cell survival and

proliferation. One such pathway is the mitochondrial pathway of apoptosis. Certain triazole-

containing compounds have been shown to induce apoptosis by altering the balance of pro-

apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of

cytochrome c from the mitochondria and subsequent activation of caspases, which execute cell

death.
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Caption: A representative signaling pathway for triazole-induced apoptosis.
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Safety and Handling
Phenyl propargyl ether is a combustible liquid and can cause skin irritation and serious eye

damage. It may also cause respiratory irritation.

Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment

(PPE), including gloves and safety glasses. Avoid breathing vapors. Keep away from heat,

sparks, and open flames.

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.

This guide provides a comprehensive overview of phenyl propargyl ether for research and

development purposes. For detailed safety information, always refer to the latest Safety Data

Sheet (SDS) from your supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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